molecular formula C19H21N3O4 B7453547 4-[2-[[2-(2,3-Dimethylanilino)-2-oxoethyl]amino]-2-oxoethoxy]benzamide

4-[2-[[2-(2,3-Dimethylanilino)-2-oxoethyl]amino]-2-oxoethoxy]benzamide

Cat. No.: B7453547
M. Wt: 355.4 g/mol
InChI Key: IQSFJNAGMOHAEV-UHFFFAOYSA-N
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Description

4-[2-[[2-(2,3-Dimethylanilino)-2-oxoethyl]amino]-2-oxoethoxy]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DDAOB, and it is a derivative of the benzamide family of compounds. DDAOB has been synthesized through various methods and has been studied extensively to understand its mechanism of action and potential benefits.

Mechanism of Action

DDAOB exerts its anti-inflammatory effects by inhibiting the activation of the NF-kB pathway. This pathway is responsible for the production of pro-inflammatory cytokines, and its inhibition by DDAOB leads to a reduction in inflammation. DDAOB also inhibits the production of reactive oxygen species (ROS), which are known to contribute to inflammation.
Biochemical and Physiological Effects:
DDAOB has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory effects, DDAOB has been shown to have antioxidant properties. It can scavenge free radicals and protect cells from oxidative damage. DDAOB has also been shown to have anti-tumor properties and can induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of DDAOB is its high purity and stability, making it suitable for use in scientific research applications. It is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one limitation of DDAOB is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on DDAOB. One potential area of research is the development of novel formulations of DDAOB that improve its solubility and bioavailability. Another area of research is the investigation of DDAOB's potential as a therapeutic agent for other diseases, such as cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of DDAOB and its potential side effects.
Conclusion:
In conclusion, 4-[2-[[2-(2,3-Dimethylanilino)-2-oxoethyl]amino]-2-oxoethoxy]benzamide is a promising compound that has potential therapeutic applications. Its anti-inflammatory, antioxidant, and anti-tumor properties make it a potential candidate for the treatment of a variety of diseases. Further research is needed to fully understand its mechanism of action and potential side effects, but DDAOB shows great promise as a therapeutic agent.

Synthesis Methods

DDAOB can be synthesized through a multi-step process that involves the reaction of 4-hydroxybenzamide with 2,3-dimethylaniline. The resulting intermediate is then reacted with ethyl chloroformate to form the final product, DDAOB. This synthesis method has been optimized to produce high yields of pure DDAOB, making it suitable for scientific research applications.

Scientific Research Applications

DDAOB has been studied extensively for its potential therapeutic applications. One of the most promising applications of DDAOB is its use as an anti-inflammatory agent. Studies have shown that DDAOB can inhibit the production of pro-inflammatory cytokines, which are responsible for inflammation in the body. This makes DDAOB a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.

Properties

IUPAC Name

4-[2-[[2-(2,3-dimethylanilino)-2-oxoethyl]amino]-2-oxoethoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-12-4-3-5-16(13(12)2)22-17(23)10-21-18(24)11-26-15-8-6-14(7-9-15)19(20)25/h3-9H,10-11H2,1-2H3,(H2,20,25)(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSFJNAGMOHAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CNC(=O)COC2=CC=C(C=C2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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